molecular formula C10H12N4O B12887925 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine CAS No. 502685-46-3

5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B12887925
CAS No.: 502685-46-3
M. Wt: 204.23 g/mol
InChI Key: MRZCPIGVLSFVAN-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a triazole ring substituted with an ethoxyphenyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxybenzohydrazide with formamide under acidic conditions to form the triazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another triazole derivative with similar structural features.

    1-(5-(4-ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one: A compound with a similar triazole ring but different substituents.

Uniqueness

5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the ethoxyphenyl group can influence the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

502685-46-3

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C10H12N4O/c1-2-15-8-5-3-7(4-6-8)9-12-10(11)14-13-9/h3-6H,2H2,1H3,(H3,11,12,13,14)

InChI Key

MRZCPIGVLSFVAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NN2)N

Origin of Product

United States

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